N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide
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Overview
Description
Scientific Research Applications
Potential Medicinal Chemistry
Compounds with a pyrazolopyridine structure have been studied for their potential in medicinal chemistry due to their biological activities . They may serve as building blocks for pharmaceuticals targeting various diseases.
Potential Material Science
Due to significant photophysical properties, pyrazolopyridine derivatives are of interest in material science for developing new materials with specific optical characteristics .
Potential Biological Qualities
Pyrazole derivatives are known to exhibit a wide range of biological qualities, such as anti-inflammatory and antimicrobial activities . This suggests potential research applications in developing new treatments or studying biological pathways.
Potential Organocatalysis
Related compounds have been used as catalysts in chemical reactions, which could be an area of application for this compound as well .
Further Research Required
For a comprehensive analysis of six or eight unique applications, further specialized research would be required. This might involve consulting scientific databases, patent records, and academic publications that may not be accessible through a general web search.
MDPI - Functional Pyrazolo[1,5-a]pyrimidines Springer - A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives MDPI - 4-N,N-Dimethylaminopyridine Promoted Oxidation
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been shown to interact with various biological targets, including cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor antagonists .
Mode of Action
Similar compounds have been shown to exhibit antiproliferative effects on lung adenocarcinoma cell lines . This suggests that N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide may interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Related compounds have been shown to affect pathways related to inflammation, antimicrobial activity, and cannabinoid receptor signaling .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a similar class of compounds, have predicted suitable pharmacokinetic phases .
Result of Action
Similar compounds have been shown to increase cell death rates in certain cell lines , suggesting that this compound may have similar effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)13-11-12-5-3-4-6-19(12)15-13/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEMCSILTOLGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide |
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